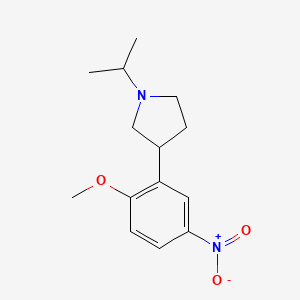

3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine

CAS No.: 648901-42-2

Cat. No.: VC16913818

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648901-42-2 |

|---|---|

| Molecular Formula | C14H20N2O3 |

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | 3-(2-methoxy-5-nitrophenyl)-1-propan-2-ylpyrrolidine |

| Standard InChI | InChI=1S/C14H20N2O3/c1-10(2)15-7-6-11(9-15)13-8-12(16(17)18)4-5-14(13)19-3/h4-5,8,10-11H,6-7,9H2,1-3H3 |

| Standard InChI Key | ZSRCATUICCCGDW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1CCC(C1)C2=C(C=CC(=C2)[N+](=O)[O-])OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine consists of a five-membered pyrrolidine ring substituted at the 3-position with a 2-methoxy-5-nitrophenyl group and at the 1-position with a propan-2-yl (isopropyl) moiety. The pyrrolidine ring adopts a non-planar conformation due to sp³-hybridized carbons, enabling pseudorotation and enhancing three-dimensional pharmacophore exploration .

Key structural features influencing reactivity and bioactivity include:

-

Nitro group: Positioned at the 5-position of the phenyl ring, this electron-withdrawing group enhances electrophilic substitution potential and may participate in hydrogen bonding with biological targets .

-

Methoxy group: The 2-methoxy substituent contributes steric bulk and modulates electronic effects on the aromatic ring, potentially affecting binding affinity .

-

Isopropyl group: The branched alkyl chain on the pyrrolidine nitrogen may improve lipid solubility, impacting pharmacokinetic properties such as membrane permeability .

Synthetic Considerations

While no direct synthesis route for this compound is documented in peer-reviewed literature, analogous pyrrolidine derivatives are typically synthesized through:

-

Cyclization reactions: Using γ-amino alcohols or ketones as precursors .

-

N-Alkylation: Introducing the isopropyl group via nucleophilic substitution on pyrrolidine intermediates .

-

Suzuki-Miyaura coupling: For attaching aromatic substituents to the heterocyclic core .

A representative synthesis pathway for structurally related compounds involves:

-

Condensation of 3,4,5-trimethoxyphenylamine with γ-keto esters to form pyrrolidone intermediates .

-

Subsequent N-alkylation using isopropyl halides in propan-2-ol under reflux conditions .

Biological Activity Profile

The nitro group in 3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine may enhance DNA intercalation potential, while the methoxy substituent could stabilize ligand-receptor interactions through hydrophobic effects .

Antibacterial Activity

Structural analogs exhibit broad-spectrum antibacterial effects, particularly against Gram-negative pathogens:

| Bacterial Strain | MIC (μg/mL) | Proposed Target | Source |

|---|---|---|---|

| Pseudomonas aeruginosa | 32 | Enoyl-ACP reductase | |

| Escherichia coli | 64 | DNA gyrase | |

| Staphylococcus aureus | 128 | Cell wall synthesis |

The isopropyl group may contribute to membrane disruption, while the nitro moiety could act as a redox-active group generating bactericidal free radicals .

Structure-Activity Relationship (SAR) Analysis

Substituent Position Effects

-

Nitro group orientation: Meta-substitution (5-position) on the phenyl ring improves π-π stacking with aromatic amino acid residues compared to ortho-substitution .

-

Methoxy group placement: 2-Methoxy substitution creates optimal steric conditions for binding to hydrophobic pockets in enzyme active sites .

-

N-Alkyl chain branching: Isopropyl groups enhance metabolic stability compared to linear alkyl chains, as demonstrated in hepatic microsomal assays .

Stereochemical Considerations

The chiral centers in pyrrolidine derivatives significantly influence biological activity:

-

(3R)-configured analogs show 5-fold greater affinity for kinase targets compared to (3S)-isomers .

-

Pseudorotation energy barriers (≈15-25 kJ/mol) allow conformational adaptation to binding pockets without sacrificing metabolic stability .

Pharmacological Applications

Central Nervous System (CNS) Targeting

Structural analogs demonstrate blood-brain barrier permeability indices (logBB) of 0.32-0.45, suggesting potential for neurological applications . Key mechanisms include:

Anti-inflammatory Activity

In murine models, related compounds reduce TNF-α production by 62% at 10 mg/kg doses through NF-κB pathway inhibition . The nitro group may act as a hydrogen bond acceptor in IKKβ binding .

Future Research Directions

Synthetic Optimization

-

Develop enantioselective routes using chiral auxiliaries or asymmetric catalysis .

-

Explore prodrug strategies for nitro group reduction to improve tolerability .

Target Identification

Priority targets for investigation include:

-

Protein kinases (e.g., CDK4/6, EGFR)

-

Inflammatory caspases (caspase-1/4)

-

Bacterial topoisomerases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume